molecular formula C9H9NO3 B6337158 2-Amino-1-(1,3-benzodioxol-5-yl)ethanone CAS No. 189506-53-4

2-Amino-1-(1,3-benzodioxol-5-yl)ethanone

Cat. No.: B6337158
CAS No.: 189506-53-4
M. Wt: 179.17 g/mol
InChI Key: JERKFMHQQAOPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(1,3-benzodioxol-5-yl)ethanone is an organic compound with the molecular formula C9H9NO3 It features a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1,3-benzodioxol-5-yl)ethanone typically involves the reaction of 1,3-benzodioxole with an appropriate amine and a carbonyl source. One common method is the reductive amination of 1,3-benzodioxole-5-carbaldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reductive amination processes, optimized for yield and purity through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1,3-benzodioxol-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Amino-1-(1,3-benzodioxol-5-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(1,3-benzodioxol-5-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole ring can engage in π-π interactions with aromatic residues in proteins, while the amino and carbonyl groups can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(1,3-benzodioxol-5-yl)ethanone is unique due to the presence of both an amino group and a carbonyl group, which allows it to participate in a wider range of chemical reactions and interact with biological targets in diverse ways.

Properties

IUPAC Name

2-amino-1-(1,3-benzodioxol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3H,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERKFMHQQAOPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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